2-Chloro-6-fluoro-3-methoxyaniline

Lipophilicity Drug Design Physicochemical Properties

Select 2-Chloro-6-fluoro-3-methoxyaniline for your advanced R&D synthesis. Its ortho-Cl/ortho-F/meta-OMe substitution enables selective Suzuki and Buchwald-Hartwig reactions, while the fluorine atom enhances metabolic stability in derived drug candidates. Ideal for constructing diverse compound libraries and agrochemical discovery. Supplied as a 98% pure solid with convenient ambient-temperature handling.

Molecular Formula C7H7ClFNO
Molecular Weight 175.59
CAS No. 1017777-58-0
Cat. No. B2932888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methoxyaniline
CAS1017777-58-0
Molecular FormulaC7H7ClFNO
Molecular Weight175.59
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)N)Cl
InChIInChI=1S/C7H7ClFNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3
InChIKeyQMCMJQAVMDONLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-3-methoxyaniline (CAS 1017777-58-0) Procurement Guide: Core Identification and Physicochemical Baseline


2-Chloro-6-fluoro-3-methoxyaniline is a polysubstituted aromatic amine of the aniline class, distinguished by its ortho-chloro, ortho-fluoro, and meta-methoxy substitution pattern on a single benzene ring [1]. This compound is a solid at room temperature with a reported melting point of 37-40 °C and is typically supplied with a purity of 97% or higher . It serves primarily as a versatile building block and intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research and development . Its unique substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from simpler aniline derivatives, making it a valuable tool in medicinal chemistry and related fields .

Why 2-Chloro-6-fluoro-3-methoxyaniline Cannot Be Replaced by Generic Aniline or Simpler Haloaniline Analogs in Specialized R&D


Substituting 2-chloro-6-fluoro-3-methoxyaniline with simpler, more generic aniline derivatives is generally not feasible in advanced R&D applications due to its unique trisubstituted aromatic core. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups in specific ortho and meta positions creates a distinct electronic and steric environment that dictates its reactivity, binding affinity, and physicochemical properties [1]. For example, the chlorine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can influence metabolic stability and bioavailability in derived drug candidates, and the methoxy group can modulate both reactivity and target interactions . Replacing it with a less substituted analog would likely lead to a different reaction pathway, altered bioactivity profile, or a final product with suboptimal performance characteristics. The following section provides quantitative evidence that underscores why this specific compound is often the preferred starting material or intermediate in demanding synthetic and discovery workflows.

Quantitative Differentiation Guide for 2-Chloro-6-fluoro-3-methoxyaniline (CAS 1017777-58-0) vs. Closest Analogs


Differential Lipophilicity: LogP and LogD Comparison vs. 3-Methoxyaniline and 2-Chloro-6-fluoroaniline

The target compound's lipophilicity, as measured by its predicted LogP, is significantly higher than that of simpler aniline derivatives. This is a crucial differentiator for applications where membrane permeability or logP-guided optimization is required. The predicted LogP of 2-chloro-6-fluoro-3-methoxyaniline is 2.12 [1]. This contrasts sharply with the less lipophilic 3-methoxyaniline (LogP = 0.93) [2] and 2-chloro-6-fluoroaniline (LogP = 2.64) [3], positioning it in a distinct intermediate lipophilicity space.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Molecular Complexity and Reactivity: Heavy Atom Count vs. 2-Chloro-6-fluoroaniline

The presence of the methoxy group in 2-chloro-6-fluoro-3-methoxyaniline increases its molecular complexity and synthetic utility compared to 2-chloro-6-fluoroaniline. This is reflected in the heavy atom count and the presence of an additional hydrogen bond acceptor, which are key parameters for fragment-based drug design and synthetic elaboration. The target compound has 11 heavy atoms and 2 H-bond acceptors [1], whereas 2-chloro-6-fluoroaniline has 9 heavy atoms and only 1 H-bond acceptor . This difference enables a wider range of synthetic transformations and potential interactions with biological targets .

Synthetic Versatility Structural Diversity Medicinal Chemistry

Predicted Solubility Advantage: Aqueous Solubility Comparison with 2-Chloro-6-fluoroaniline

While both compounds are relatively insoluble, 2-chloro-6-fluoro-3-methoxyaniline is predicted to be significantly more soluble in water than its simpler counterpart, 2-chloro-6-fluoroaniline. The predicted aqueous solubility (LogS) for the target compound is -2.46, corresponding to a solubility of 0.604 mg/mL [1]. In contrast, 2-chloro-6-fluoroaniline has a predicted LogS of -2.70 and a solubility of 0.291 mg/mL [2]. This difference, though modest, represents a 2.1-fold increase in predicted solubility, which can be advantageous in aqueous reaction conditions or for in vitro biological assays.

Aqueous Solubility ESOL Drug Formulation

Optimal Procurement and Application Scenarios for 2-Chloro-6-fluoro-3-methoxyaniline (CAS 1017777-58-0)


Synthesis of Diversified Medicinal Chemistry Libraries via Cross-Coupling Reactions

This compound is ideal for the construction of diverse compound libraries in medicinal chemistry. The presence of the chlorine atom in an ortho position to the amine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. The unique combination of substituents (Cl, F, OMe) on the aniline core allows for the rapid generation of novel chemical entities with distinct physicochemical and biological profiles, as evidenced by its specific LogP and solubility properties . This makes it a strategic procurement choice for groups focused on hit-to-lead or lead optimization campaigns.

Agrochemical Lead Discovery: Building Blocks for Herbicides and Fungicides

The compound serves as a key intermediate in the synthesis of agrochemical active ingredients, particularly in the development of herbicides and fungicides [2]. Its balanced lipophilicity (LogP ~2.12) is often desirable for foliar uptake and translocation in plant systems, while the halogen and methoxy groups provide critical binding interactions with biological targets like enzymes in pest species . For agrochemical researchers, this compound offers a unique scaffold that can be elaborated into patentable, potent new crop protection agents.

Synthesis of Fluorinated Building Blocks for Materials Science

Fluorinated aromatic amines like 2-chloro-6-fluoro-3-methoxyaniline are valuable precursors for advanced materials, including polymers, liquid crystals, and coatings [3]. The presence of fluorine can impart desirable properties such as chemical inertness, low surface energy, and thermal stability to the final material. The compound's solid state at room temperature and its defined melting point of 37-40 °C make it convenient for precise weighing and handling in materials research laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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